molecular formula C12H23N3 B11739919 butyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine CAS No. 1856029-39-4

butyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739919
CAS No.: 1856029-39-4
M. Wt: 209.33 g/mol
InChI Key: YLFLYFBDUTYXTR-UHFFFAOYSA-N
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Description

Butyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde with butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Butyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of butyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-1H-pyrazole-5-carbaldehyde
  • Butylamine
  • 1-(2-methylpropyl)-1H-pyrazole

Uniqueness

Butyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific structure, which combines the properties of both pyrazole and amine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1856029-39-4

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C12H23N3/c1-4-5-7-13-9-12-6-8-14-15(12)10-11(2)3/h6,8,11,13H,4-5,7,9-10H2,1-3H3

InChI Key

YLFLYFBDUTYXTR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=NN1CC(C)C

Origin of Product

United States

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